molecular formula C10H12O4 B1360047 Methyl 4-(2-hydroxyethoxy)benzoate CAS No. 3204-73-7

Methyl 4-(2-hydroxyethoxy)benzoate

Cat. No. B1360047
Key on ui cas rn: 3204-73-7
M. Wt: 196.2 g/mol
InChI Key: VFBYWNSASHHPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951826B2

Procedure details

Methyl 4-hydroxybenzoate (1.52 g, 10 mmol), 2-chloroethanol (960 mg, 12 mmol), potassium iodide (100 mg, 0.6 mmol) and cesium carbonate (4.56 g, 14 mmol) are combined with dry THF (50 mL) and the reaction mixture is stirred under reflux for 24 h. Additional chloroethanol (960 mg), cesium carbonate (4.56 g) and potassium iodide (100 mg) are added to the mixture and stirred under reflux for 24 h. The reaction mixture is cooled to room temperature and water and CH2Cl2 are added. The separated CH2Cl2 layer is dried over Na2SO4, filtered and evaporated. The crude product is purified using silica-gel column chromatography (hexane:EtOAc=3:1) to give the titled compound (862 mg, 44%). NMR (CDCl3): δ 8.02 (d, 2H, J=9.0 Hz), 6.97 (d, 2H, J=9.0 Hz), 4.17 (t, 2H, J=5.0 Hz), 4.03 (m, 2H), 3.92 (s, 3H).
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
960 mg
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
reactant
Reaction Step Four
Name
cesium carbonate
Quantity
4.56 g
Type
reactant
Reaction Step Five
Quantity
960 mg
Type
reactant
Reaction Step Six
Name
cesium carbonate
Quantity
4.56 g
Type
reactant
Reaction Step Six
Quantity
100 mg
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
44%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.Cl[CH2:13][CH2:14][OH:15].[I-].[K+].C(=O)([O-])[O-].[Cs+].[Cs+].ClC(O)C>C(Cl)Cl.O.C1COCC1>[CH3:9][O:8][C:6](=[O:7])[C:5]1[CH:4]=[CH:3][C:2]([O:1][CH2:13][CH2:14][OH:15])=[CH:11][CH:10]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
1.52 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OC)C=C1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
960 mg
Type
reactant
Smiles
ClCCO
Step Four
Name
Quantity
100 mg
Type
reactant
Smiles
[I-].[K+]
Step Five
Name
cesium carbonate
Quantity
4.56 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Six
Name
Quantity
960 mg
Type
reactant
Smiles
ClC(C)O
Name
cesium carbonate
Quantity
4.56 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
100 mg
Type
reactant
Smiles
[I-].[K+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 h
Duration
24 h
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 h
Duration
24 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated CH2Cl2 layer is dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product is purified

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)OCCO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 862 mg
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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